3-Chloro-9h-fluoren-9-one

Description

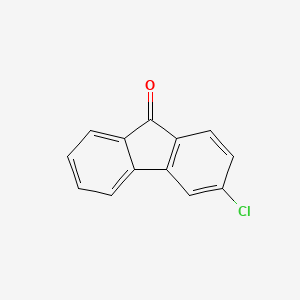

Structure

3D Structure

Properties

IUPAC Name |

3-chlorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKPWMGKYILMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291066 | |

| Record name | 3-chloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-06-0 | |

| Record name | NSC72976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 3 Chloro 9h Fluoren 9 One

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Chloro Moiety

The presence of the electron-withdrawing carbonyl group significantly activates the fluorenone ring system towards nucleophilic attack. This effect is particularly pronounced for leaving groups located at positions that can effectively delocalize the negative charge of the intermediate, such as the C-3 position. Consequently, the chlorine atom in 3-Chloro-9H-fluoren-9-one is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. chemistrysteps.com This pathway is distinct from SN1 and SN2 reactions, as backside attack is sterically hindered by the aromatic ring, and the formation of an aryl cation is highly unfavorable. wikipedia.org

The mechanism commences with the attack of a nucleophile on the carbon atom bearing the chlorine atom (the ipso-carbon). This initial addition is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing carbonyl group at the C-9 position plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through delocalization into the aromatic system. masterorganicchemistry.com The negative charge is effectively spread across the fluorenone core, which lowers the activation energy of the first step. pressbooks.pub

The SNAr reaction is a powerful tool for the synthesis of a wide array of 3-substituted fluorenone derivatives from this compound. By varying the nucleophile, a diverse range of functional groups can be introduced at the C-3 position. This versatility makes this compound a key building block for creating new materials and potential pharmaceutical agents.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-fluorenones, alkoxy-fluorenones, and thioether-fluorenones, respectively. For instance, reactions with primary and secondary amines provide access to N-substituted fluorenones, while reaction with sodium methoxide (B1231860) yields 3-methoxy-9H-fluoren-9-one. These transformations are typically carried out in polar aprotic solvents, such as DMSO or DMF, and may be facilitated by heat or the use of a base to generate the active nucleophile. mdpi.com

Below is a table summarizing representative SNAr reactions of this compound.

| Nucleophile | Reagent Example | Product |

| Amine | Aniline | 3-(Phenylamino)-9H-fluoren-9-one |

| Alkoxide | Sodium Methoxide | 3-Methoxy-9H-fluoren-9-one |

| Thiolate | Sodium Thiophenolate | 3-(Phenylthio)-9H-fluoren-9-one |

| Azide | Sodium Azide | 3-Azido-9H-fluoren-9-one |

Reactions at the Carbonyl Group (C=O) of this compound

The carbonyl group at the C-9 position is a key site of reactivity in this compound, undergoing typical ketone reactions such as reduction, condensation, and addition. These transformations allow for the modification of the fluorene (B118485) core, leading to different classes of compounds with distinct properties and applications.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 3-Chloro-9H-fluoren-9-ol. This transformation is a common strategy in the synthesis of various fluorene-based compounds. mdpi.com Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, are effective for this purpose.

The resulting fluorenol derivative is a valuable intermediate in its own right. The hydroxyl group can be further functionalized, for example, through esterification or etherification, or it can be used to introduce other functionalities. Substituted fluorenols are precursors to a range of compounds, including those investigated for applications in materials science and as pharmaceutical building blocks. mdpi.com

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various carbon and heteroatom nucleophiles, leading to the formation of more complex molecular architectures. Condensation reactions, which involve the formation of a new double bond with the elimination of a small molecule like water, are particularly common. savemyexams.com

For example, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, this compound oxime. nih.gov Similarly, condensation with hydrazines produces hydrazones, and reaction with semicarbazide (B1199961) forms semicarbazones. These derivatives are often crystalline solids and have been used historically for the characterization of ketones.

Furthermore, the carbonyl group can participate in addition reactions. For instance, Wittig-type reactions can be employed to convert the C=O group into a C=C double bond, providing access to 9-alkylidene-fluorene derivatives. These reactions significantly expand the synthetic utility of this compound, enabling its incorporation into larger and more intricate molecular systems.

Electrophilic Aromatic Substitution (EAS) on the Fluorenone Core

Electrophilic aromatic substitution (EAS) provides a pathway to further functionalize the aromatic rings of the this compound core. wikipedia.org In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring system.

In this compound, both the chloro group and the carbonyl group are electron-withdrawing and thus deactivate the aromatic system towards electrophilic attack, meaning harsher reaction conditions are often required compared to benzene. youtube.com However, they exert different directing effects. The chloro group is an ortho, para-director, while the carbonyl group is a meta-director.

The regioselectivity of an EAS reaction on this substrate is a result of the combined influence of these two groups. For the ring containing the chlorine atom, the chloro group directs incoming electrophiles to positions 2 and 4, while the carbonyl group deactivates these positions. For the unsubstituted ring, the carbonyl group directs incoming electrophiles primarily to the C-6 and C-8 positions (which are meta to the carbonyl's connection to that ring). The precise location of substitution can be complex and may result in a mixture of products, depending on the specific electrophile and reaction conditions used. Common EAS reactions include nitration (using nitric and sulfuric acid) and halogenation (using a halogen and a Lewis acid catalyst). masterorganicchemistry.com

Regioselectivity and Directing Effects of the Chloro and Carbonyl Groups

In reactions involving electrophilic aromatic substitution, the regiochemical outcome is governed by the combined directing effects of the chloro and carbonyl substituents. The carbonyl group at the C9 position is a powerful deactivating group and acts as a meta-director to both phenyl rings of the fluorenone core. It withdraws electron density via resonance and induction, making the aromatic rings less susceptible to electrophilic attack.

Conversely, the chlorine atom at the C3 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, for the ring bearing the chlorine substituent, the chloro group directs to the C2 and C4 positions. The final regioselectivity of an electrophilic substitution reaction on this compound depends on the balance between these competing effects. The strong deactivation by the carbonyl group generally renders the molecule unreactive towards typical Friedel-Crafts reactions. However, under forcing conditions, substitution is most likely to occur at the C2 position, which is ortho to the directing chloro group and less deactivated by the carbonyl group compared to the C4 position.

Synthesis of Poly-substituted this compound Analogues

The synthesis of poly-substituted analogues of this compound is a key strategy for tuning its chemical and physical properties for various applications. A primary route to such analogues involves leveraging the existing chloro-substituent as a reactive handle for further functionalization, particularly through cross-coupling reactions. Once a new group is introduced at the C3 position, subsequent reactions can be performed on other positions of the fluorenone skeleton. For instance, reduction of the ketone followed by functionalization or direct C-H activation of the aromatic rings can provide pathways to multi-substituted fluorene derivatives. These methods allow for the systematic construction of complex molecules with tailored electronic and steric properties.

Metal-Mediated and Cross-Coupling Reactions of this compound

The chlorine atom on the this compound backbone serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the this compound scaffold. The C-Cl bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new C-C bond. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a highly versatile method for creating biaryl structures.

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkynes.

Stille Coupling: The Stille reaction couples this compound with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org While organotin reagents have toxicity concerns, the reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org

Below is a table summarizing typical conditions for these reactions with this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 3-Aryl-9H-fluoren-9-one |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 3-Vinyl-9H-fluoren-9-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-9H-fluoren-9-one |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Toluene, THF | 3-Aryl/Vinyl-9H-fluoren-9-one |

Exploration of Other Transition Metal-Catalyzed Transformations

Beyond the canonical C-C cross-coupling reactions, the reactivity of this compound can be extended to other transition metal-catalyzed transformations. These include, but are not limited to, Buchwald-Hartwig amination for the formation of C-N bonds, cyanation reactions to introduce nitrile groups, and etherification reactions for C-O bond formation. Such transformations further underscore the utility of this compound as a versatile building block in the synthesis of complex organic materials and pharmaceutical intermediates. The development of new catalytic systems continues to expand the scope of reactions applicable to aryl chlorides like this compound.

Photochemical Reactivity of this compound.cymitquimica.comgranthaalayahpublication.org

The photochemical behavior of this compound is primarily associated with the fluorenone chromophore. Upon absorption of UV light, the molecule is promoted to an electronically excited state, which can then undergo various photophysical and photochemical processes. The parent compound, 9-fluorenone (B1672902), is known to undergo photoreduction in the presence of hydrogen-donating solvents or substrates. granthaalayahpublication.org This occurs via hydrogen abstraction by the excited-state carbonyl oxygen. It is expected that this compound would exhibit similar photoreductive reactivity, leading to the formation of the corresponding alcohol, 3-chloro-9H-fluoren-9-ol. The polarity of the solvent and the intensity of the light source can influence the rate and efficiency of these photochemical reactions. granthaalayahpublication.org

Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics of fluorenone and its derivatives are complex and involve several key processes. nih.gov Upon photoexcitation, the molecule is typically promoted to a singlet excited state (S₁). This S₁ state can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). For fluorenones, the lowest energy excited states often have significant n-π* character, which facilitates efficient intersystem crossing.

The presence of the chlorine atom at the C3 position is expected to influence these dynamics through the heavy-atom effect. This effect generally enhances the rate of intersystem crossing by increasing spin-orbit coupling, which could lead to a higher quantum yield of triplet state formation and potentially increased phosphorescence or triplet-sensitized reactivity. The triplet state is a key intermediate in the photoreduction of fluorenones. Furthermore, the excited states of this compound can participate in energy transfer processes, where the excited molecule transfers its energy to a suitable acceptor molecule, a process of interest in materials science and photochemistry. rsc.org

Photoreactions Leading to Novel Fluorenone-Based Structures

The photoreactions of this compound are anticipated to be initiated by the absorption of ultraviolet (UV) light, leading to the formation of an electronically excited state. The subsequent reactions of this excited species can lead to a variety of novel fluorenone-based structures through several pathways, including photoreduction, photocycloaddition, and photosubstitution reactions.

Photoreduction:

In the presence of a suitable hydrogen donor, the excited state of this compound can undergo photoreduction. This process typically involves the abstraction of a hydrogen atom by the excited carbonyl group, leading to the formation of a ketyl radical. Subsequent dimerization of this radical can yield pinacol-type products. For instance, irradiation of this compound in a solvent like isopropanol (B130326) could potentially lead to the formation of 3-chloro-9-hydroxy-9H-fluorene and acetone.

Photocycloaddition:

The excited triplet state of fluorenone and its derivatives is known to undergo [2+2] photocycloaddition reactions with various alkenes to form oxetane (B1205548) rings (the Paternò–Büchi reaction). It is plausible that this compound would react similarly with electron-rich alkenes upon UV irradiation to yield novel spiro[fluorene-9,2'-oxetane] derivatives. The regioselectivity and stereoselectivity of such reactions would be of significant interest in synthetic chemistry.

Photosubstitution and Photocyclization:

A key aspect of the photochemistry of halogenated aromatic compounds is the potential for the cleavage of the carbon-halogen bond. acs.org In the case of this compound, UV irradiation could induce homolytic cleavage of the C-Cl bond, generating a 3-fluorenoyl radical and a chlorine radical. This highly reactive fluorenoyl radical could then participate in a variety of reactions, including hydrogen abstraction from the solvent to yield 9H-fluoren-9-one, or it could be trapped by other radical species.

Furthermore, intramolecular photocyclization could be a viable pathway for appropriately substituted derivatives of this compound. For example, a derivative with a suitable nucleophilic group at a proximate position could undergo an intramolecular photosubstitution reaction, leading to the formation of a new heterocyclic ring fused to the fluorenone scaffold.

Applications of 3 Chloro 9h Fluoren 9 One and Its Derivatives in Advanced Chemical Research

Role as a Building Block in Complex Organic Synthesis

3-Chloro-9H-fluoren-9-one serves as a versatile building block in the synthesis of more complex organic molecules, owing to the reactivity of its chlorine substituent and the inherent properties of the fluorenone core. This allows for its elaboration into larger aromatic systems and the construction of various heterocyclic structures.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The rigid, planar structure of the fluorenone moiety makes this compound an attractive starting material for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. The presence of the chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

For instance, derivatives of this compound can be envisioned as substrates in domino reactions to construct phenanthrene-type PAHs. A novel palladium-catalyzed one-pot reaction has been reported for the synthesis of phenanthrene (B1679779) derivatives from aryl iodides and ortho-bromobenzoyl chlorides. nih.gov This process involves ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder reaction. nih.gov A similar strategy could potentially be employed using a suitably functionalized derivative of 3-chloro-9-fluorenone to build more complex, fused aromatic systems.

The general approach to synthesizing PAHs often involves the coupling of smaller aromatic fragments. Palladium-catalyzed annulation reactions, for example, have been successfully used to create perylene (B46583) derivatives from dibromonaphthalene and PAH boronic esters. wikipedia.org The chloro-substituent on the fluorenone ring can be converted to a boronic ester or other organometallic species, enabling its participation in such coupling reactions to extend the π-system.

Synthesis of Heterocyclic Compounds Incorporating the Fluorenone Moiety

The fluorenone core of this compound can be incorporated into various heterocyclic systems, leading to compounds with potentially interesting biological or material properties. The carbonyl group and the reactive chlorine atom are key functionalities that enable the construction of these new ring systems.

Thiazole Derivatives: Thiazoles are a class of sulfur-containing heterocycles with a wide range of pharmaceutical applications. nih.govresearchgate.net Fluorenone derivatives can be used as starting materials for the synthesis of thiazoles. For example, 9-fluorenone (B1672902) can be converted to 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then undergo the Hantzsch reaction with α-halocarbonyl compounds to yield various fluorenyl-hydrazonothiazole derivatives. unav.edu The reaction proceeds by condensation and subsequent cyclization. While this example starts from the parent fluorenone, the presence of the chloro group on the aromatic backbone of this compound is expected to be compatible with this reaction sequence, leading to chloro-substituted fluorenyl-thiazole derivatives.

Oxazole (B20620) Derivatives: Oxazoles are another important class of heterocycles. Their synthesis can be achieved through various methods, including the Robinson–Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. derpharmachemica.com this compound can be converted to an α-amino ketone derivative, which can then be acylated and cyclized to form an oxazole ring fused or appended to the fluorenone system. Alternatively, the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), offers a route to 4,5-disubstituted oxazoles from aldehydes. organic-chemistry.org The carbonyl group of this compound could potentially be transformed into a suitable aldehyde to participate in such reactions.

Quinoxaline (B1680401) Derivatives: Quinoxalines are bicyclic heterocycles typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmdpi.comnih.gov The carbonyl group of this compound, along with an adjacent functional group that can be introduced, could serve as the 1,2-dicarbonyl equivalent. For instance, oxidation of the methylene (B1212753) bridge at the C1 position could generate a second carbonyl group, which would then be reactive towards condensation with an o-phenylenediamine to form a quinoxaline ring fused to the fluorene (B118485) skeleton.

Utilization in Materials Science Research

The unique electronic and photophysical properties of the fluorenone core, combined with the synthetic versatility offered by the chloro-substituent, make this compound and its derivatives valuable components in the development of advanced materials.

Development of Organic Semiconductors and Optoelectronic Materials

Fluorenone-based molecules are being actively investigated for their potential as organic semiconductors in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the carbonyl group in the fluorenone moiety can be beneficial for creating materials with good charge transport properties.

In the realm of OFETs, donor-acceptor small molecules based on fluorenone have been synthesized and characterized. researchgate.net These materials can self-organize into well-ordered thin films, which is crucial for efficient charge transport. For example, a fluorenone derivative incorporating alkylated thiophene (B33073) units has been shown to exhibit p-channel transistor characteristics with a respectable hole mobility. researchgate.net

For OLED applications, fluorene and its derivatives are well-known for their high photoluminescence quantum yields and thermal stability. wikipedia.org Fluorenone-containing copolymers have been utilized in the emissive layer of OLEDs. The introduction of fluorenone units into a polyfluorene backbone can lead to efficient energy transfer, resulting in emission from the fluorenone sites. scispace.com This allows for the tuning of the emission color of the device. The chloro-substituent in this compound provides a site for further functionalization to fine-tune the electronic properties and optimize device performance.

Below is a table summarizing the performance of some fluorene/fluorenone-based optoelectronic devices.

| Device Type | Material | Performance Metric | Value | Reference |

|---|---|---|---|---|

| OFET | Fluorenone derivative with alkylated double thiophene | Hole Mobility | 0.02 cm²/Vs | researchgate.net |

| OFET | Fluorenone-alkylthiophene liquid crystal | Hole Mobility | 0.05 cm²/Vs | researchgate.net |

| OLED | 2,7-dipyrenyl-9'9-dimethylfluorene (DPF) | Maximum Efficiency | 5.2 cd/A | rsc.org |

| OLED | DPF | CIE Coordinates | (0.15, 0.21) | rsc.org |

| OLED | Spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine derivative (3NPMAF) | External Quantum Efficiency | 24.9% | researchgate.net |

Fluorescent Probes and Dyes Derived from this compound

The inherent fluorescence of the fluorene system can be modulated by the presence of the carbonyl group and other substituents, making fluorenone derivatives suitable for the development of fluorescent probes and dyes. thermofisher.com The chloro-substituent on this compound can be used to attach specific recognition units for sensing applications or to tune the photophysical properties of the resulting dye.

Fluorenone-based Schiff bases have been successfully developed as selective fluorescent sensors for iodide ions. researchgate.net These sensors exhibit a fluorescence enhancement upon binding to iodide, with very low detection limits. This sensing mechanism is based on the inhibition of intramolecular charge transfer and C=N isomerization upon anion binding. researchgate.net Furthermore, fluorenone-derived two-photon fluorescent probes have been synthesized for targeted imaging of lysosomes and mitochondria in living cells. nih.gov These probes show high biocompatibility, large Stokes shifts, and good fluorescence quantum yields. nih.gov

The photophysical properties of these fluorenone-based probes are summarized in the table below.

| Probe Type | Target Analyte/Organelle | Detection Limit | Emission Wavelength (nm) | Quantum Yield | Reference |

|---|---|---|---|---|---|

| Fluorenone Schiff base 1 | Iodide ions | 8.0 nM | - | - | researchgate.net |

| Fluorenone Schiff base 2 | Iodide ions | 11.0 nM | - | - | researchgate.net |

| TK-Lyso | Lysosomes | - | 520 | 0.35 | nih.gov |

| TK-Mito1 | Mitochondria | - | 530 | 0.40 | nih.gov |

| TK-Mito2 | Mitochondria | - | 545 | 0.30 | nih.gov |

Polymerization Initiators and Monomers

The fluorenone moiety can be incorporated into polymer chains, either as a monomer unit or as part of a larger monomer structure, to impart specific optical and electronic properties to the resulting polymer. While there is limited specific information on this compound acting as a polymerization initiator, its role as a monomer is more established.

9-fluorenone can undergo electrochemical polymerization to form a polymer deposit on an electrode surface. This suggests that derivatives like this compound could also be polymerized through similar electrochemical methods. The resulting polymer would have a conjugated backbone with pending chloro-substituents, which could be further functionalized post-polymerization.

More commonly, fluorenone derivatives are used as co-monomers in the synthesis of polyfluorenes. Polyfluorenes are a class of conjugated polymers known for their strong blue emission and are used in OLEDs. wikipedia.org The intentional or unintentional incorporation of fluorenone units into the polyfluorene chain can act as an energy trap, leading to a red-shift in the emission spectrum. scispace.com This can be a strategy to tune the color of the emitted light. The 3-chloro-substituent offers a route to create a difunctional monomer (e.g., by converting the chloro group to a bromo or iodo group and then to a boronic ester) that can be used in Suzuki or other cross-coupling polymerization reactions to create well-defined copolymers.

Exploration in Catalysis and Ligand Design

The inherent properties of the this compound skeleton, such as its rigidity and modifiable electronic nature, make it an attractive platform for the development of new catalytic systems and ligands.

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid backbone of the fluorene unit is an advantageous feature in ligand design as it can create a well-defined chiral environment around a metal center. While specific examples detailing the direct use of this compound in the synthesis of widely recognized chiral ligands are not extensively documented in dedicated studies, its structure is analogous to core motifs found in established ligand families.

The general strategy involves modifying the fluorenone core to introduce chirality. For instance, the ketone at the C9 position can be converted to a hydroxyl group, which can then direct further stereoselective functionalization. The chloro-substituent at the C3 position can be used as a handle for cross-coupling reactions to introduce other functional groups that can coordinate to metal centers.

The synthesis of chiral fluorene derivatives has been a significant area of research. researchgate.net For example, the highly rigid 9,9'-spirobifluorene (SBF) backbone has been successfully used in designing effective chiral ligands for asymmetric hydrogenation reactions. researchgate.net The principles used in these systems, where a rigid scaffold dictates the stereochemical outcome, are directly applicable to potential ligands derived from this compound. The synthesis of P-chiral phosphine (B1218219) ligands and N,N'-dioxide ligands often relies on modular precursors that could potentially include the this compound unit to create novel catalysts with unique steric and electronic properties. rsc.orgnih.gov

Table 1: Potential Synthetic Routes for Chiral Ligands from this compound

| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |

| 1 | Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst) | Chiral 3-chloro-9H-fluoren-9-ol | Introduction of a stereocenter |

| 2 | Nucleophilic Substitution | Organometallic reagents | 9-substituted chiral fluorenol | Installation of a coordinating group |

| 3 | Cross-Coupling | Palladium catalyst, boronic acid | 3-aryl-9-substituted fluorenol | Functionalization at the chloro-position |

| 4 | Phosphine Introduction | Lithiation, PCl₃ | Chiral phosphine ligand | Creation of a metal-binding site |

Organocatalysis and photoredox catalysis represent green and sustainable alternatives to traditional metal-based catalysis. The fluorenone core itself has been identified as a promising scaffold for such applications.

In the realm of photoredox catalysis, 9-fluorenone, the parent compound of this compound, has been successfully employed as a metal-free photocatalyst. For instance, it can mediate the deracemization of secondary alcohols using visible light and molecular oxygen as the terminal oxidant. acs.org The photocatalytic cycle involves the excitation of the fluorenone to its triplet state, which then participates in hydrogen atom transfer processes.

The introduction of a chlorine atom at the 3-position is expected to significantly influence the photophysical properties of the fluorenone core. The heavy-atom effect of chlorine can enhance intersystem crossing, potentially leading to a higher quantum yield of the catalytically active triplet state. Furthermore, the electron-withdrawing nature of the chlorine atom would alter the redox potentials of the molecule, which could be harnessed to catalyze a broader range of chemical transformations or improve the efficiency of existing ones. While specific studies focusing solely on the photocatalytic activity of this compound are emerging, the principles established for 9-fluorenone provide a strong foundation for its exploration in this field. cymitquimica.com

Supramolecular Chemistry and Host-Guest Interactions

The planar and aromatic nature of this compound makes it an excellent building block for constructing ordered supramolecular assemblies through various non-covalent interactions.

The ability of organic molecules to form well-defined crystalline structures is fundamental to materials science and pharmaceutical development. The crystal packing of fluorene derivatives is governed by a delicate balance of intermolecular forces. Studies on 9,9-disubstituted fluorene derivatives reveal how modifications to the core structure influence the resulting solid-state architecture. mdpi.com

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a powerful technique in crystal engineering. While specific cocrystals of this compound are not widely reported, related structures provide insight into its potential. For example, 4,5-diazafluoren-9-one, which contains nitrogen atoms in the fluorene backbone, forms cocrystals with diiodotetrafluorobenzene through halogen bonding, leading to one-dimensional chain-like assemblies. nih.gov This demonstrates the capacity of the fluorenone framework to participate in specific and directional interactions to form extended supramolecular structures. Given the presence of the chlorine atom and the carbonyl group, this compound is a prime candidate for forming cocrystals with various halogen and hydrogen bond donors and acceptors. google.com

The chlorine substituent on the this compound molecule introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. A halogen bond occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.

Table 2: Key Non-covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Halogen Bonding | Chlorine atom (σ-hole) | Carbonyl Oxygen, Aromatic π-system | Directional control, formation of synthons |

| Hydrogen Bonding | C-H groups | Carbonyl Oxygen | Stabilization of molecular networks |

| π-π Stacking | Fluorene aromatic rings | Fluorene aromatic rings | Close packing, influences electronic properties |

| C-H···π Interactions | C-H groups | Fluorene aromatic rings | Further stabilization of the crystal lattice |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorenone derivatives. One-dimensional (¹H and ¹³C) NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms. nih.gov For instance, in O-aryl-carbamoyl-oxymino-fluorene derivatives, the ¹H-NMR spectra typically show a broad singlet for the -NH- proton around 8.5–8.6 ppm, while the fluorene (B118485) nucleus protons appear as distinct signals, such as the most deshielded H-1 proton doublet between 8.46–8.60 ppm. nih.gov In the ¹³C-NMR spectra of these derivatives, the C-9 carbon signal is characteristically found in the range of 155.92–156.53 ppm. nih.gov

For complex analogues of 3-Chloro-9H-fluoren-9-one, one-dimensional NMR spectra can be insufficient for unambiguous signal assignment due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. bas.bgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing the connectivity of proton networks within the fluorene skeleton and its substituents. For example, a COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for sequential assignment around the rings. bas.bg

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. columbia.edu It provides a direct link between a proton and the carbon it is bonded to, which is essential for assigning carbon signals. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments separated by quaternary carbons (which have no attached protons and are therefore invisible in HSQC) or heteroatoms. youtube.comcolumbia.edu For example, correlations from protons on the aromatic rings to the carbonyl carbon (C-9) can definitively confirm the fluorenone core structure. bas.bg

The combined application of these techniques allows for the complete and unambiguous assignment of ¹H and ¹³C NMR data for complex fluorenone derivatives, which is essential for confirming their synthesized structures. bas.bgresearchgate.net

Table 1: Illustrative 2D NMR Correlations for a Substituted Fluorenone Derivative

This table demonstrates how 2D NMR techniques are used to assign the structure of a hypothetical fluorenone analogue.

| Proton (¹H) Signal | COSY Correlations (to ¹H) | HSQC Correlation (to ¹³C) | HMBC Correlations (to ¹³C) |

| H-1 | H-2 | C-1 | C-2, C-3, C-9a, C-9 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4, C-9a |

| H-4 | H-5 | C-4 | C-3, C-5, C-4a, C-9 |

| H-8 | H-7 | C-8 | C-1, C-6, C-7, C-8a |

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers detailed structural information on materials in their solid, crystalline, or amorphous forms. chem-soc.sinih.gov This is particularly important for studying polymorphism, where a single compound can exist in multiple crystal forms with different physicochemical properties. chem-soc.si

Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can elucidate structural differences between polymorphs by detecting subtle variations in chemical shifts that reflect changes in the local electronic environment and molecular packing. chem-soc.si For fluorenone derivatives, ¹³C CPMAS spectra can reveal the number of distinct molecules in the crystallographic asymmetric unit and provide insights into intermolecular interactions, such as hydrogen bonding schemes. chem-soc.si Variable temperature ¹⁹F ssNMR has been used to determine the energetic barriers to rotation for fluorinated aryl groups attached to a fluorene core, providing data on molecular dynamics in the solid state. researchgate.net

X-ray Crystallography for Precise Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise data on bond lengths, bond angles, and molecular conformations. nih.govanton-paar.com This technique has been applied to various fluorenone derivatives to establish their exact molecular geometry. researchgate.netmdpi.com

Single-crystal X-ray diffraction analysis yields a detailed map of electron density from which the positions of individual atoms can be determined. nih.gov For example, the crystal structure of 2,4,7-trinitro-9-fluorenone was determined to be monoclinic. scispace.com In more complex fluorene-based structures, the fluorenyl moieties are often found to be nearly planar, with slight distortions. nih.gov X-ray analysis of 9-aryl-9-methyl-9H-9-silafluorenes, analogues of fluorenones, revealed Si-C bond lengths of approximately 1.8–1.9 Å. mdpi.com The conformation of substituents is also precisely determined; for instance, in one derivative, the dihedral angles between a central bithiophene ring and the attached 9H-9-silafluorene moieties were found to be around 74°. mdpi.com

Table 2: Selected Crystallographic Data for a Dichlorinated Terphenyl-Fluorenol Derivative nih.gov

This table presents key geometric parameters from the crystal structure of a related complex fluorene derivative, illustrating the precision of X-ray crystallography.

| Parameter | Description | Value |

| Dihedral Angle | Angle between the fluorenyl five-membered ring and the attached terphenyl ring | 82.05 (8)° |

| Dihedral Angle | Angle between outer and inner rings of the terphenyl unit | 76.3 (1)° |

| Interaction Distance | Centroid–centroid distance between fluorenyl unit and central terphenyl ring (π–π stacking) | 3.559 (1) Å |

| Hydrogen Bond | Intramolecular C—H⋯O distance | 2.22 Å |

Beyond individual molecular structures, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the packing. researchgate.net These interactions can include conventional hydrogen bonds, weaker C—H⋯O contacts, halogen bonds, and π–π stacking interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Elucidation of Reaction Products and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.gov For this compound and its derivatives, MS is used to confirm the identity of synthesized products and to study their gas-phase ion chemistry. researchgate.netrsc.org

Electron Ionization (EI) mass spectra of simple halogenated compounds like chlorodiphenylamines, which share structural similarities with subunits of fluorenone derivatives, are often characterized by strong molecular ion peaks. researchgate.net Two significant primary fragmentation pathways typically observed are the expulsion of the halogen atom (X•) and the loss of HX. researchgate.net

In more complex systems, soft ionization techniques like Electrospray Ionization (ESI) are used, often in tandem with collision-induced dissociation (CID) in multistage mass spectrometry (MSⁿ) experiments. rsc.orgacs.org This approach allows for the systematic deconstruction of a molecule to establish connectivity. The fragmentation pathways are proposed based on the observed product ions. For aromatic ketones, common fragmentations include the loss of CO, and for chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic tool. Analysis of these pathways provides crucial evidence for structural elucidation, especially when distinguishing between isomers. researchgate.netresearchgate.net

Table 3: Common Mass Spectral Fragmentations for Halogenated Aromatic Ketones

This table outlines typical fragmentation patterns observed in the mass spectra of compounds related to this compound.

| Precursor Ion | Fragmentation Process | Neutral Loss | Resulting Fragment |

| [M]⁺• | α-cleavage | CO | [M - CO]⁺• |

| [M]⁺• | Cleavage of C-Cl bond | Cl• | [M - Cl]⁺ |

| [M]⁺• | Cleavage with H rearrangement | HCl | [M - HCl]⁺• |

| [M - Cl]⁺ | α-cleavage | CO | [M - Cl - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. For this compound, this technique verifies the molecular formula, C₁₃H₇ClO, by measuring the mass of the molecular ion with high precision, typically to within a few parts per million (ppm).

HRMS analysis of fluorenone derivatives is a standard procedure for structural confirmation. rsc.orgrsc.org For instance, in the characterization of fluorenone imide derivatives, HRMS was used to verify the calculated exact masses of the target molecules. rsc.org Similarly, the exact mass of 1-Methoxy-3-chloro-9H-fluoren-9-one was confirmed via HRMS. rsc.org This technique is critical for distinguishing between compounds with identical nominal masses but different elemental formulas. The theoretical exact mass of the [M+H]⁺ ion for a related compound, C₁₉H₁₆NO₃, was calculated as 306.1125 and found to be 306.1118, demonstrating the accuracy of the method. rsc.org

| Compound | Molecular Formula | Theoretical Exact Mass (M) | Ion | Theoretical m/z |

|---|---|---|---|---|

| This compound | C₁₃H₇³⁵ClO | 214.0185 | [M]⁺ | 214.0185 |

| 3,6-dichloro-9H-fluoren-9-one | C₁₃H₆³⁵Cl₂O | 247.9796 | [M]⁺ | 247.9796 nih.gov |

| 3-Bromo-9H-fluoren-9-one | C₁₃H₇⁷⁹BrO | 257.9680 | [M]⁺ | 257.9680 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-activated dissociation (CAD), helps to elucidate the connectivity of atoms within a molecule. researchgate.net For fluorenone derivatives, MS/MS can reveal characteristic fragmentation patterns that confirm the core structure and the positions of substituents. dal.ca

The fragmentation of the fluorenone skeleton typically involves the loss of neutral molecules such as carbon monoxide (CO). In the case of this compound, characteristic fragmentation pathways would include the loss of the chlorine atom and the carbonyl group. Analysis of related halogenated fluorenones supports this. For example, the GC-MS spectrum of 3,6-dichloro-9H-fluoren-9-one shows major fragment ions at m/z 248 (molecular ion), 250 (isotope peak), and 150, which corresponds to the loss of both chlorine atoms and the CO group. nih.gov Studies on fluorene (lacking the ketone group) also show that fragmentation often proceeds through the loss of acetylene (B1199291) units after initial ionization. frontiersin.org This detailed fragmentation data is invaluable for structural elucidation and for distinguishing between isomers. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 214 [M]⁺ | [M-CO]⁺ | CO | 186 |

| 214 [M]⁺ | [M-Cl]⁺ | Cl | 179 |

| 186 [M-CO]⁺ | [M-CO-Cl]⁺ | Cl | 151 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study the conformational properties of molecules.

FT-IR Spectroscopy : The FT-IR spectrum of a fluorenone derivative is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, which typically appears in the range of 1700-1720 cm⁻¹. nih.govnih.gov For 9-fluorenone (B1672902) itself, this peak is observed around 1700 cm⁻¹. nih.gov The precise frequency is sensitive to the electronic effects of substituents on the fluorene rings and the local solvent environment. nih.govntu.edu.sg For this compound, in addition to the characteristic carbonyl peak, vibrations corresponding to C-Cl stretching and aromatic C-H and C=C stretching would also be present. The presence of the chlorine atom would likely induce slight shifts in the positions of these bands compared to the parent fluorenone.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for studying the skeletal vibrations of the aromatic rings and can be used to analyze structural changes and molecular packing in the solid state. For example, in a study of asymmetric fluorenone derivatives, Raman spectroscopy was employed to investigate a single-crystal-to-single-crystal phase transition, revealing changes in molecular conformation and intermolecular interactions. acs.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Characteristic of the aromatic rings. |

| C=O Stretch (Ketone) | 1700-1720 | Strong, characteristic peak for the fluorenone core. nih.gov |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected from the fused ring system. |

| C-Cl Stretch | 600-800 | Dependent on the aromatic substitution pattern. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The photophysical properties of fluorenone and its derivatives are highly dependent on substitution and the solvent environment. acs.orgnycu.edu.tw

The UV-Vis absorption spectrum of fluorenone shows multiple absorption bands in the near-ultraviolet region, corresponding to π-π* transitions. oup.comnih.gov The lowest energy absorption band is typically found at λ > 320 nm. acs.org For the parent fluorenone in hexane (B92381), the S₀ → S₁ absorption maximum is at 380 nm. nycu.edu.tw Substitution on the fluorene core can significantly shift these absorption maxima. For example, fluorenone derivatives with donor groups attached often show red-shifted absorption. acs.org

Fluorescence emission from fluorenone derivatives is also highly sensitive to the molecular structure and solvent polarity, a phenomenon known as solvatochromism. researchgate.net Pure fluorenone exhibits weak fluorescence. acs.org However, certain derivatives can display intense fluorescence with large Stokes shifts, indicating a significant change in geometry or electronic structure upon excitation. researchgate.netpku.edu.cn For example, a fluorenone derivative linked to a fluorene donor moiety exhibited fluorescence colors ranging from sky blue in hexane to yellow in DMF. researchgate.net

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

|---|---|---|---|---|

| Fluorenone | Hexane | 380 | 500 | nycu.edu.tw |

| Fluorenone | Acetonitrile | ~385 (shifted) | ~540 | nycu.edu.tw |

| Fluorenone | Cyclohexane | 382 | 463 | acs.org |

| FDMFA Derivative | Hexane | - | Sky Blue Emission | researchgate.net |

| FDMFA Derivative | THF | - | Green Emission | researchgate.net |

| FDMFA Derivative | DMF | - | Yellow Emission | researchgate.net |

Photophysical Properties and Quantum Yield Determinations

The photophysical pathways of fluorenone derivatives are complex, involving competition between fluorescence, intersystem crossing (ISC), and non-radiative decay. acs.orgnih.gov The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a key parameter in characterizing these materials.

For the parent fluorenone, the quantum yield is generally low (e.g., ΦF = 3.2% in acetonitrile), which is often attributed to rapid and efficient intersystem crossing from the first excited singlet state (S₁) to a triplet state (Tₙ). acs.org However, the introduction of substituents can dramatically alter the photophysical properties. Covalent attachment of electron-donating groups to the fluorenone core can stabilize the S₁ state, potentially increasing the quantum yield. acs.org In some cases, fluorenone derivatives can be engineered to have high fluorescence quantum yields due to efficient radiative decay from the excited singlet state. acs.org The determination of quantum yields is typically performed using a comparative method with a known standard or an integrating sphere for absolute measurements. rsc.org

Excited State Characterization

Understanding the nature of the excited states is crucial for explaining the photophysical behavior of this compound and its derivatives. The character of the lowest excited singlet state (S₁) and triplet state (T₁) dictates the dominant deactivation pathways.

For many dipolar fluorenone derivatives, the first singlet excited state (S₁) has been identified as having π-π* character, regardless of solvent polarity. nih.gov Upon excitation, the molecule can relax via fluorescence or undergo intersystem crossing (ISC) to the triplet manifold. acs.org The efficiency of ISC is a key feature of fluorenone photophysics and is thought to be facilitated by the presence of a nearby n-π* triplet state. acs.org

The lowest triplet state of fluorenone and its derivatives is generally assigned as having (π, π*) character, which is supported by an observed increase in the dipole moment of the triplet state compared to the ground state. jps.jp The triplet state can deactivate back to the ground state via phosphorescence, which is often observed at low temperatures (77 K). acs.org In some advanced fluorenone systems, thermally activated delayed fluorescence (TADF) can occur, where the molecule is thermally promoted from the triplet state back to the singlet state (a process called reverse intersystem crossing or rISC), leading to delayed emission. acs.orgrsc.org The introduction of a heavy atom like chlorine in this compound would be expected to enhance spin-orbit coupling, which could potentially increase the rate of intersystem crossing. acs.org

Theoretical and Computational Studies of 3 Chloro 9h Fluoren 9 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wave function. It offers a good balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 3-Chloro-9H-fluoren-9-one.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This provides precise predictions of bond lengths and angles. For this compound, the fluorenone core is largely planar, and DFT calculations would confirm the subtle structural changes induced by the electron-withdrawing chlorine atom and the carbonyl group.

Interactive Table 1: Predicted Molecular Geometry Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C3-C4 | 1.39 Å |

| Bond Angle | C2-C3-C4 | 120.5° |

| Bond Angle | Cl-C3-C2 | 119.8° |

| Dihedral Angle | C1-C9a-C4a-C4 | ~0.0° |

Another critical output from DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the π-system of the fluorenone core would be the primary contributor to both the HOMO and LUMO. The electron-withdrawing nature of the chlorine atom and the carbonyl group is expected to lower the energies of both orbitals and influence the HOMO-LUMO gap, which in turn affects the molecule's electronic transitions and potential applications in materials science. researchgate.net

Interactive Table 2: Predicted Frontier Orbital Energies for this compound (DFT B3LYP/6-31G)*

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.58 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 4.13 eV |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies, dipole moments, and polarizability.

For this compound, high-accuracy ab initio calculations could be employed to refine the electronic properties predicted by DFT. For instance, they could provide a more precise value for the molecule's dipole moment, which arises from the polar C=O and C-Cl bonds. Such calculations are also valuable for benchmarking the results of less computationally expensive methods like DFT. While specific ab initio studies on this molecule are scarce, research on related fluorenone derivatives has utilized these methods to investigate photochemical reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about a molecule's conformational dynamics and its interactions with other molecules, such as solvents or other solutes.

For a relatively rigid molecule like this compound, MD simulations would not reveal large-scale conformational changes. However, they are invaluable for understanding how the molecule interacts with its environment. For example, an MD simulation of this compound in a solvent like water or chloroform (B151607) would show the preferred solvation shell structure and the nature of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. These simulations can help predict properties like solubility and how the molecule might pack in a condensed phase or crystal lattice.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Computational Studies of SNAr and Cross-Coupling Pathways

The chlorine atom on the fluorenone ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine). The fluorenone ring is activated towards this type of reaction by the electron-withdrawing effect of the carbonyl group. Computational studies can model this process by calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition state, and the products. This allows for a quantitative prediction of the reaction's feasibility and rate.

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also important transformations for aryl chlorides. Theoretical studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy barriers for each step, researchers can understand the reaction mechanism in detail and predict how changes to the catalyst or substrate will affect the outcome.

Prediction of Regioselectivity and Stereoselectivity

While this compound does not possess stereocenters, regioselectivity can be a key question if the molecule undergoes reactions at other positions on the aromatic rings. Computational methods can predict the most likely site of reaction by analyzing the molecule's electronic structure. For instance, by calculating properties like atomic charges or Fukui functions, which indicate the local reactivity of different atoms, one can predict where an electrophile or nucleophile is most likely to attack. For SNAr reactions, the attack is predicted to occur at the carbon atom bonded to the chlorine, but computational analysis of other potential reactive sites can provide a more complete picture of the molecule's reactivity profile.

Conclusion and Future Research Perspectives on 3 Chloro 9h Fluoren 9 One

Summary of Key Research Achievements and Contributions to Fluorenone Chemistry

3-Chloro-9H-fluoren-9-one, an organic compound featuring a fluorenone core with a chlorine substituent at the 3-position, has primarily served as a crucial intermediate in the synthesis of more complex molecules with tailored functionalities. cymitquimica.com The presence of the chlorine atom imparts unique reactivity to the molecule, allowing for a variety of chemical modifications and functionalizations. cymitquimica.com

A significant contribution of this compound to medicinal chemistry is demonstrated in the synthesis of novel antimicrobial agents. Researchers have utilized this compound to create derivatives that exhibit potent biological activity. For instance, a notable achievement is the synthesis of 9-((3-chloro-phenyl)carbamoyloxymino)fluorene. In studies, the electron-withdrawing nature of the chlorine atom in this derivative was found to enhance its antimicrobial efficacy, particularly against Staphylococcus aureus. nih.gov This highlights the strategic importance of the chloro-substitution in modulating the biological properties of fluorenone-based scaffolds.

While the broader class of fluorenones has been extensively studied for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and advanced polymers, the specific contributions of this compound are still an area of active development. ujpronline.comresearchgate.net Its inherent optical and electronic properties make it a person of interest for the creation of novel materials with specific photophysical characteristics. cymitquimica.com

Emerging Trends and Unexplored Research Avenues for this compound

The future of this compound research is poised to expand beyond its established role as a synthetic intermediate. Several emerging trends and unexplored avenues hold considerable promise for unlocking its full potential.

Table 1: Emerging Research Areas for this compound

| Research Area | Focus | Potential Impact |

| Advanced Materials Science | Development of novel polymers, organic semiconductors, and photoactive materials. | Creation of more efficient and stable electronic and optoelectronic devices. |

| Medicinal Chemistry | Synthesis of a broader range of bioactive compounds, including anticancer and antiviral agents. | Discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. |

| Catalysis | Design of ligands for transition metal complexes to be used in catalysis. | Development of new and more efficient catalytic systems for organic synthesis. |

| Supramolecular Chemistry | Exploration of its use in the construction of sensors and molecular recognition systems. | Creation of highly selective and sensitive detection methods for various analytes. |

One of the most promising trends is the systematic exploration of its derivatives in materials science. The influence of the chloro-substituent on the electronic and photophysical properties of fluorenone-based materials is an area ripe for investigation. Future research could focus on synthesizing a library of this compound derivatives and evaluating their performance in OLEDs, organic photovoltaics, and as components of functional polymers.

In the realm of medicinal chemistry, while its utility in developing antimicrobial agents has been demonstrated, its potential in other therapeutic areas remains largely untapped. Given that chlorinated compounds are prevalent in a wide array of pharmaceuticals, a systematic investigation into the anticancer, antiviral, and anti-inflammatory properties of this compound derivatives is a logical and promising research direction. nih.gov

Furthermore, the unique electronic and steric properties imparted by the chlorine atom could be harnessed in the field of catalysis. The development of ligands derived from this compound for transition metal complexes could lead to novel catalysts with enhanced activity and selectivity for a variety of organic transformations.

Potential for Interdisciplinary Research and Advanced Technological Applications

The intrinsic properties of this compound position it as a strong candidate for interdisciplinary research, bridging the gap between chemistry, materials science, and biology. The potential for advanced technological applications is vast and warrants further exploration.

The development of novel sensors is a key area for interdisciplinary collaboration. The fluorenone core can be functionalized to interact with specific analytes, and the electronic perturbations introduced by the chlorine atom could be exploited to enhance the sensitivity and selectivity of these interactions. This could lead to the creation of advanced chemical sensors for environmental monitoring or medical diagnostics.

In the field of nanotechnology, derivatives of this compound could be incorporated into nanomaterials to create hybrid systems with unique optical and electronic properties. For example, their integration into nanoparticles or thin films could lead to the development of new imaging agents or components for advanced electronic devices.

Moreover, computational chemistry and theoretical modeling can play a pivotal role in guiding future research. By predicting the properties of yet-to-be-synthesized derivatives of this compound, researchers can prioritize synthetic targets with the highest potential for specific applications, thereby accelerating the pace of discovery.

Q & A

How can researchers optimize the synthesis of 3-Chloro-9H-fluoren-9-one derivatives while minimizing side reactions?

Answer: The synthesis of chloro-substituted fluorenones often involves halogenation of the parent fluorenone structure. A method adapted from Curtin and Hurwitz (1977) uses 9-fluorenol derivatives treated with HCl or SOCl₂ to introduce chlorine at the 9-position, achieving yields up to 95% . Key optimizations include:

- Temperature control : Maintaining reaction temperatures below 40°C to prevent over-halogenation.

- Solvent selection : Petroleum ether (bp 80–110°C) is effective for recrystallization to enhance purity .

- Intermediate characterization : Use TLC or HPLC to monitor reaction progress and identify byproducts.

What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Answer: X-ray crystallography using SHELXTL or SHELXL (part of the SHELX suite) is widely employed for structural determination. These programs enable refinement against high-resolution data and handle twinned crystals effectively . Methodological considerations:

- Data collection : Use Cu-Kα radiation for small-molecule crystals to improve resolution.

- Enantiomorph polarity : Apply Flack’s x parameter to resolve chirality, which avoids false positives in near-centrosymmetric structures .

- Validation tools : Cross-check with CCDC databases to confirm bond lengths and angles.

How should researchers address discrepancies between reported and observed melting points in synthesized this compound compounds?

Answer: Melting point variations (e.g., observed 73–75°C vs. literature 78–79°C ) may arise from:

- Purity issues : Recrystallize using solvents like ethanol or dichloromethane to remove impurities.

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Instrument calibration : Verify calibration of melting point apparatus using standard references.

What methodologies are effective for determining the stereochemical configuration of chiral this compound derivatives?

Answer: Advanced approaches include:

- X-ray crystallography : Use Flack’s x parameter to distinguish enantiomers in non-centrosymmetric space groups .

- Chiral HPLC : Employ columns with cellulose-based stationary phases for enantiomeric separation.

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).

What safety protocols are critical when handling reactive intermediates like this compound in multi-step syntheses?

Answer: Key precautions based on SDS guidelines:

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chloroformates) .

- Personal protective equipment (PPE) : Wear nitrile gloves and sealed goggles to avoid skin/eye contact .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to EPA regulations .

How can computational tools aid in predicting the reactivity of this compound in novel reactions?

Answer: Computational strategies include:

- DFT calculations : Model reaction pathways (e.g., electrophilic substitution) using Gaussian or ORCA software.

- Molecular docking : Predict interactions with biological targets using AutoDock Vina.

- SMILES/InChI analysis : Generate 3D conformers with PubChem tools to assess steric effects .

What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer: Combine multiple methods:

- NMR spectroscopy : ¹³C NMR to confirm chlorine substitution at the 9-position (δ ~100–110 ppm for C-Cl).

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₈ClO⁺).

What challenges arise during crystallographic refinement of this compound derivatives, and how can they be mitigated?

Answer: Common issues and solutions:

- Disorder : Use SHELXL ’s PART instruction to model disordered atoms .

- Twinned data : Apply the HKLF 5 format in SHELX for twin refinement .

- Thermal parameters : Constrain ADPs for lighter atoms (e.g., H) using ISOR commands.

How do solvent polarity and reaction conditions influence the reactivity of this compound in cross-coupling reactions?

Answer: Solvent effects include:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilic substitution rates.

- Catalyst compatibility : Use Pd(PPh₃)₄ in THF for Suzuki-Miyaura couplings with aryl boronic acids .

- Temperature : Microwave-assisted synthesis at 100–120°C reduces reaction time.

What advanced purity assessment methods are recommended for this compound in pharmaceutical research?

Answer: Rigorous purity protocols:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities .

- Elemental analysis : Confirm %C, %H, and %Cl within 0.3% of theoretical values.

- Karl Fischer titration : Measure residual moisture (<0.1% for hygroscopic samples).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.